

Application Notes and Protocols for Targeted Alpha Therapy using Terbium-149 Conjugates

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Compound of Interest

Compound Name: *Terbium-149*

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Introduction

Targeted Alpha Therapy (TAT) is a promising strategy in oncology that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissue.[1][2][3] **Terbium-149** (^{149}Tb) is a particularly interesting radionuclide for TAT due to its favorable decay characteristics.[1][4] It has a half-life of 4.12 hours and decays via the emission of short-range, high-energy alpha particles ($E_{\alpha} = 3.967$ MeV), which are highly effective at inducing double-strand DNA breaks in cancer cells.[4][5][6] This document provides a detailed overview of the protocols and application of ^{149}Tb -conjugates in preclinical targeted alpha therapy research.

Production and Purification of Terbium-149

High-purity ^{149}Tb is essential for successful radiolabeling and therapeutic efficacy. The primary method for producing ^{149}Tb for medical research is through proton-induced spallation of tantalum targets, followed by on-line isotope separation and subsequent radiochemical purification.[5][6][7][8]

Production Facility: ISOLDE facility at CERN, Geneva, Switzerland.[4][5]

Protocol for Production and Purification:

- **Target Irradiation:** A tantalum target (e.g., 50 g/cm²) is irradiated with high-energy protons (~1.4 GeV).^[5]
- **Spallation and Ionization:** Spallation products effuse from the heated target (~2,000 °C) and are ionized through surface and resonant laser ionization.^[5]
- **Mass Separation:** The resulting monocations are accelerated (to 50 keV) and separated based on their mass-to-charge ratio in a magnetic field.^[5] Products with mass number 149 are implanted into a zinc-coated gold foil.^[5]
- **Shipment and Initial Processing:** The foil containing the implanted isotopes is shipped to a radiochemistry facility. Upon arrival, the zinc layer is dissolved (e.g., in 0.2 M HNO₃/NH₄NO₃ solution at 50 °C).^[9]
- **Chromatographic Purification:** The dissolved solution is loaded onto a cation exchange column to separate ¹⁴⁹Tb from isobaric and pseudo-isobaric contaminants.^{[5][8][10]} A common method involves using α-hydroxyisobutyric acid (α-HIBA) as the eluent.^{[8][10]}

The final product is a high-purity ¹⁴⁹Tb solution suitable for radiolabeling biomolecules.^[8]

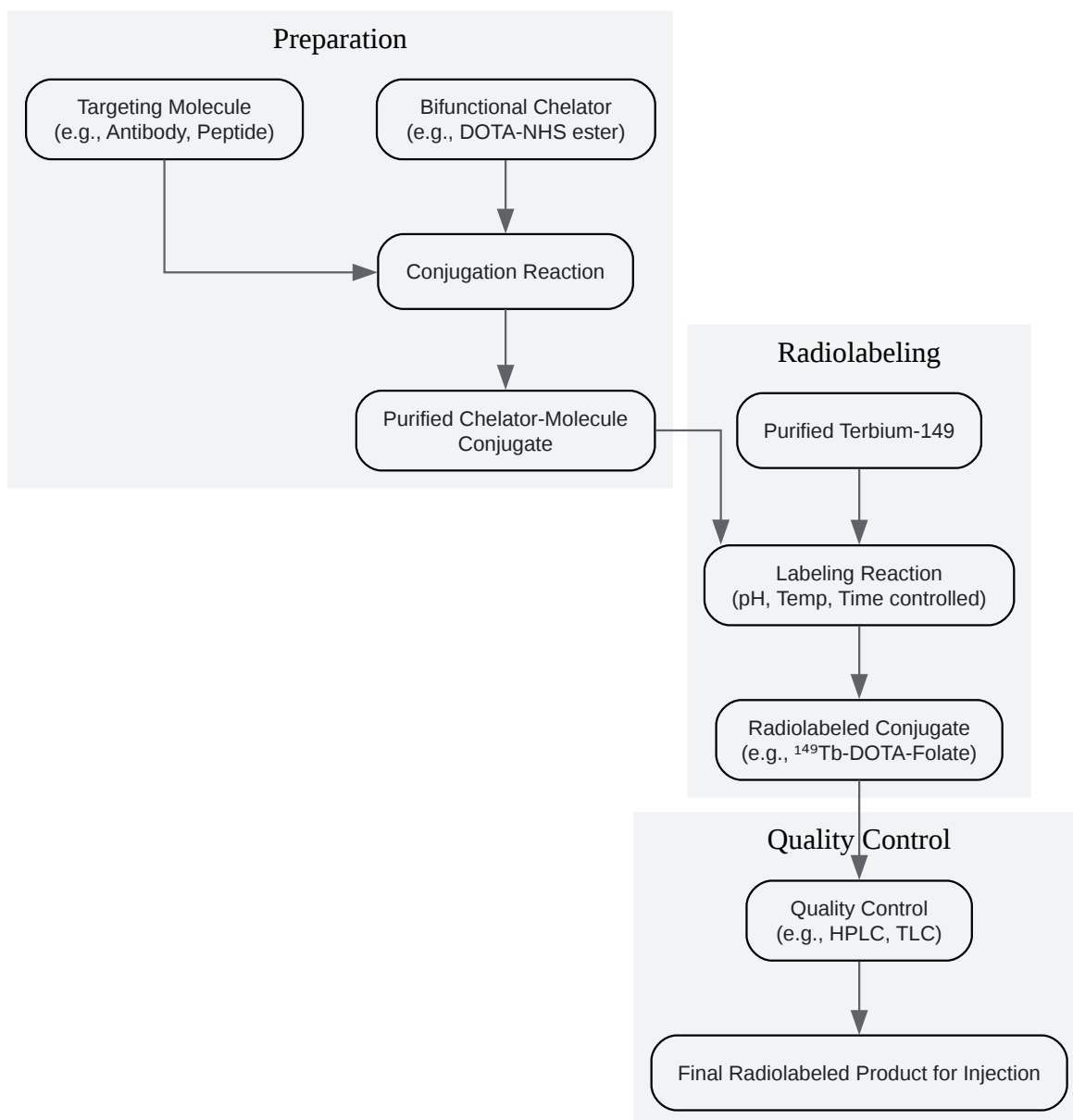
Radiolabeling of Targeting Molecules with Terbium-149

The stable conjugation of ¹⁴⁹Tb to a targeting molecule, such as a monoclonal antibody or a small molecule ligand, is critical for delivering the radionuclide to the tumor site. This is typically achieved using a bifunctional chelator.

Chelators for Terbium-149

- **DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid):** A macrocyclic chelator widely used for its stable complexation of lanthanides like Terbium.^{[5][11]}
- **CHX-A"-DTPA (cyclohexane diethylene triamine pentaacetic acid):** An open-chained chelator also demonstrated to be effective for labeling antibodies with ¹⁴⁹Tb.^[11]

General Radiolabeling Workflow



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Caption: Workflow for the conjugation and radiolabeling of targeting molecules with **Terbium-149**.

Protocol for Radiolabeling a DOTA-Folate Conjugate (cm09)

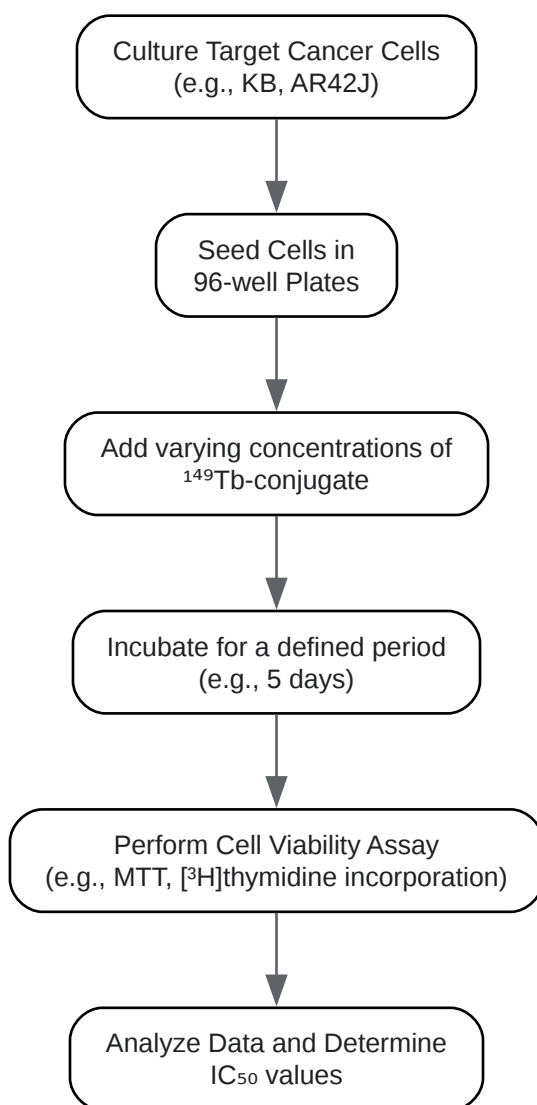
This protocol is based on the methodology described by Müller et al. (2014).[\[5\]](#)

- **Reaction Setup:** In a reaction vial, combine the DOTA-folate conjugate (cm09) with the purified ^{149}Tb solution.
- **Incubation:** Incubate the reaction mixture at 95°C for 15 minutes.[\[11\]](#)
- **Quality Control:** Analyze the radiochemical purity of the product using methods like high-performance liquid chromatography (HPLC).[\[5\]](#)[\[11\]](#) A mobile phase of MilliQ water with 0.1% trifluoroacetic acid (A) and methanol (B) with a linear gradient can be used.[\[5\]](#)
- **Quenching:** After labeling, add a solution of Na-DTPA (e.g., 10 µL, 5 mM, pH 5) to complex any free ^{149}Tb .[\[5\]](#)
- **Stability Assay:** The stability of the radiolabeled conjugate can be assessed by incubation in human plasma at 37°C, with analysis at various time points (e.g., 30 min, 1 h, 4 h).[\[5\]](#)

In Vitro Studies: Assessing Cytotoxicity

In vitro assays are crucial for determining the efficacy and specificity of the ^{149}Tb -conjugate in killing cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assay



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Caption: General workflow for an in vitro cell viability and cytotoxicity assay.

Protocol for Cell Viability Assay ([³H]thymidine Incorporation)

This protocol is adapted from the methodology described by Miederer et al. (2003).^[12]

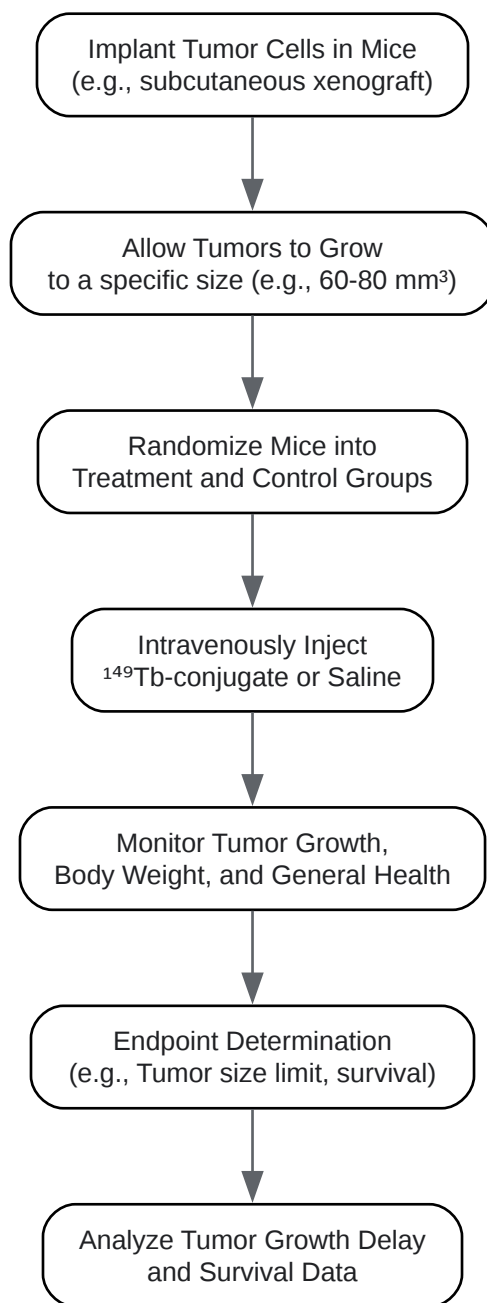
- Cell Seeding: Seed 1×10^4 cancer cells per well in 200 μ L of culture medium in a 96-well plate.

- Treatment: Add various activity concentrations of the ^{149}Tb -conjugate (in triplicate) to the wells.
- Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.
- [^3H]thymidine Addition: Add [^3H]thymidine to each well to a final activity concentration of 74 kBq/mL.
- Final Incubation: Allow the incorporation of [^3H]thymidine to proceed for 5 hours.
- Measurement: Harvest the cells and measure the amount of incorporated [^3H]thymidine using a scintillation counter to determine cell proliferation.

In Vivo Studies: Preclinical Therapy Models

In vivo studies in animal models are essential to evaluate the therapeutic efficacy, biodistribution, and potential toxicity of ^{149}Tb -conjugates.

Experimental Workflow for In Vivo Therapy Study



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Caption: Workflow for a typical in vivo tumor therapy study in a mouse model.

Protocol for a Tumor Therapy Study in Mice

This protocol is based on studies with ¹⁴⁹Tb-cm09 and ¹⁴⁹Tb-rituximab.[4][5][13]

- Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft models.

- Tumor Inoculation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., KB cells for a folate receptor-positive model).
- Tumor Growth: Allow tumors to reach a volume of approximately 60–80 mm³ before starting treatment.^[5]
- Treatment Groups:
 - Group A (Control): Injected with a saline or lactate solution.^{[4][5]}
 - Group B (Low Dose): Injected with a lower activity of ¹⁴⁹Tb-conjugate (e.g., 2.2 MBq).^{[4][5]}
 - Group C (High Dose): Injected with a higher activity of ¹⁴⁹Tb-conjugate (e.g., 3.0 MBq).^{[4][5]}
- Administration: Administer the treatment via intravenous injection.
- Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of the animals.
- Endpoints: The primary endpoints are typically tumor growth delay and overall survival.
- Toxicity Assessment: Collect blood samples at various time points to analyze blood parameters for signs of toxicity to organs like the kidneys and liver.^{[4][5]}

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with ¹⁴⁹Tb-conjugates.

Table 1: Radiolabeling and In Vitro Results

Parameter	Conjugate	Value	Reference
Specific Activity	¹⁴⁹ Tb-cm09 (DOTA-folate)	~1.2 MBq/nmol	[4][5]
Specific Activity	¹⁴⁹ Tb-rituximab	1.11 GBq/mg	[13]
Radiochemical Purity	¹⁴⁹ Tb-cm09	>96%	[5]
Radiochemical Purity	¹⁴⁹ Tb-rituximab	>99%	[13]
Cell Viability	¹⁴⁹ Tb-cm09	Reduced in a dose-dependent manner	[4][5]

Table 2: In Vivo Therapeutic Efficacy

Study	Conjugate	Animal Model	Injected Activity	Key Finding	Reference
Folate Receptor TAT	¹⁴⁹ Tb-cm09	KB tumor-bearing mice	Control (Saline)	Average survival: 21 days	[4][5]
2.2 MBq	Average survival: 30.5 days	[4][5]			
3.0 MBq	Average survival: 43 days	[4][5]			
Leukemia Model	¹⁴⁹ Tb-rituximab	SCID mice with Daudi cells	5.5 MBq	89% of mice had tumor-free survival >120 days	[13]

Conclusion

Terbium-149 is a potent alpha-emitter with significant potential for targeted cancer therapy. The protocols outlined in this document provide a framework for the production, radiolabeling, and

preclinical evaluation of ^{149}Tb -based radiopharmaceuticals. The available data demonstrates that ^{149}Tb -conjugates can effectively delay tumor growth and increase survival in animal models, supporting further investigation and development of this promising therapeutic approach.[4][5][12] Future research will be crucial to further optimize treatment protocols and assess the long-term safety and efficacy of ^{149}Tb -based targeted alpha therapy.[1]

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